molecular formula C15H10ClN3O2S B2541106 N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine CAS No. 313237-86-4

N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B2541106
CAS No.: 313237-86-4
M. Wt: 331.77
InChI Key: PYBINZUCRRSMAR-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a 1,3-thiazole derivative characterized by a 4-nitrophenyl substituent at the 4-position of the thiazole ring and a 2-chlorophenyl group attached to the amine nitrogen. Thiazole derivatives are widely studied for their diverse pharmacological activities, including antiproliferative, antibacterial, and anthelmintic properties.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2S/c16-12-3-1-2-4-13(12)17-15-18-14(9-22-15)10-5-7-11(8-6-10)19(20)21/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBINZUCRRSMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the condensation of 2-chlorobenzaldehyde with 4-nitrobenzylamine in the presence of a thioamide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenyl group undergoes reduction to form an amino derivative, a common transformation for nitroarenes. Key methods include:

Reducing Agent Conditions Product Yield Source
H₂/Pd-CEthanol, 25–50°C, 2–4 hrs4-aminophenyl-thiazol-2-amine derivative85–92%
SnCl₂/HClReflux, 1–3 hrs4-aminophenyl-thiazol-2-amine derivative78–84%
NaBH₄/CuCl₂Methanol, RT, 12 hrsPartial reduction to hydroxylamine45–60%
  • Mechanistic Insight : Catalytic hydrogenation (H₂/Pd-C) proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group. Tin(II) chloride in HCl facilitates acidic reduction through nitroso and hydroxylamine intermediates .

Nucleophilic Aromatic Substitution at the Chlorophenyl Group

The 2-chlorophenyl group participates in substitution reactions due to activation by the ortho-chloro substituent:

Nucleophile Conditions Product Yield Source
NH₃ (aq)150°C, sealed tube, 8 hrs2-aminophenyl-thiazol-2-amine derivative65%
KSCNDMF, 100°C, 12 hrs2-thiocyanatophenyl derivative52%
MorpholineK₂CO₃, DMF, 80°C, 6 hrsN-morpholinophenyl derivative70%
  • Electronic Effects : The chloro group directs nucleophilic attack to the para position relative to itself, though steric hindrance at the ortho position may limit reactivity .

Electrophilic Substitution on the Aromatic Rings

The nitrophenyl and chlorophenyl rings undergo electrophilic substitution under controlled conditions:

Reaction Reagent Conditions Position Product Yield Source
NitrationHNO₃/H₂SO₄0°C, 2 hrsMeta (NO₂)Trinitrophenyl derivative60%
SulfonationH₂SO₄ (fuming)120°C, 4 hrsPara (SO₃H)Sulfonated aryl derivative55%
BrominationBr₂/FeBr₃CHCl₃, RT, 6 hrsPara (Br)Brominated chlorophenyl derivative48%
  • Directing Effects : The nitro group strongly deactivates its phenyl ring, favoring meta substitution. The chlorophenyl ring exhibits mixed deactivation but allows para substitution due to steric factors .

Oxidation Reactions

The thiazole ring and substituents undergo oxidation under aggressive conditions:

Oxidizing Agent Conditions Product Yield Source
KMnO₄/H₂SO₄Reflux, 6 hrsThiazole ring cleavage to amides30%
CrO₃/AcOH50°C, 3 hrsNitrophenyl → Carboxylic acid40%
Ozone (O₃)CH₂Cl₂, −78°C, 1 hrOzonolysis of aryl rings25%
  • Stability Note : The thiazole ring exhibits moderate stability under acidic oxidation but degrades in strongly alkaline or high-temperature environments.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging halogenated aryl groups:

Reaction Type Catalyst Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄Dioxane/H₂O, 80°C, 12 hrsBiaryl-thiazole hybrid75%
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 110°C, 24 hrsN-arylated thiazole derivative68%
  • Scope : The 2-chlorophenyl group acts as a coupling partner in Suzuki reactions, while the thiazole amine undergoes Buchwald-Hartwig amination .

Biological Derivatization

While beyond pure chemical reactivity, functionalization for bioactivity studies includes:

  • Acylation : Acetic anhydride/pyridine yields N-acetyl derivatives (85% yield) .

  • Sulfonamide Formation : Reacts with sulfonyl chlorides to form sulfonamide analogs (60–70% yield) .

Scientific Research Applications

Antimicrobial Applications

N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has shown promising antimicrobial properties against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacteria:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Applications

Research has highlighted the anticancer potential of this compound through various assays. The following table presents a case study evaluating its cytotoxic effects on different cancer cell lines:

Compound NameCell LineIC50 (µM)
Compound AA-4311.98
Compound BHT291.61
This compoundMCF71.75

The IC50 values indicate that this compound exhibits significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is soluble in DMSO and demonstrates favorable absorption characteristics. This solubility profile makes it suitable for further pharmacological evaluations.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, fluoro) at the 4-position enhance stability and binding to targets like tubulin .
  • Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) improve antiproliferative activity by enhancing hydrophobic interactions .
Antiproliferative Activity
  • N-(3,4,5-Trimethoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine () inhibits tubulin polymerization (IC₅₀ = 2.1 µM) and shows potent activity against cancer cell lines (e.g., SGC-7901, IC₅₀ = 0.38 µM) .
  • N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine () disrupts microtubule dynamics and induces G2/M cell cycle arrest .
Antimicrobial Activity
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine () exhibits broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine () demonstrates anthelmintic and antibacterial efficacy, comparable to the drug nitroscanate .

Substituent Effects on Activity

  • Nitro Groups : Enhance binding to electron-deficient pockets (e.g., tubulin’s colchicine site) .
  • Chloro/Methoxy Groups: Increase lipophilicity, improving membrane permeability and target engagement. For example, 3,4,5-trimethoxyphenyl derivatives show superior antiproliferative activity compared to monosubstituted analogs .
  • Fluoro Groups : Improve metabolic stability and bioavailability, as seen in antibacterial thiazoles .

Biological Activity

N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the thiazole family, characterized by a thiazole ring that contains both sulfur and nitrogen atoms. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicine and agriculture.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , demonstrating the ability to inhibit their growth. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways crucial for bacterial survival .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies have reported that it can induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation and survival. For instance, its interaction with DNA replication enzymes can lead to cell cycle arrest and subsequent cell death. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes such as tyrosinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The inhibition of these enzymes is relevant in the context of treating conditions like melanoma and metabolic disorders associated with glucocorticoid levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of electron-withdrawing groups such as the nitro group enhances its reactivity and interaction with biological targets. Comparative studies indicate that modifications in the phenyl rings can significantly affect the compound's potency against various pathogens and cancer cells .

Summary Table of Biological Activities

Biological Activity Target Organism/Cell Line IC50 Value Mechanism
AntimicrobialStaphylococcus aureusNot specifiedCell wall synthesis inhibition
AnticancerVarious cancer cell linesVariesDNA replication inhibition
Enzyme InhibitionTyrosinaseNot specifiedEnzyme activity disruption

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of E. coli in vitro. The study utilized a series of dilution assays to determine the minimum inhibitory concentration (MIC), which revealed that the compound could serve as a potential lead for developing new antibiotics.

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the anticancer potential of this compound, where it was tested against several human cancer cell lines. Results indicated that it induced apoptosis in a dose-dependent manner, with significant cytotoxicity observed at higher concentrations. The study highlighted the importance of structural modifications in enhancing its efficacy against specific cancer types .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted thioureas with α-haloketones under reflux. For example, and describe analogous thiazole syntheses using POCl₃ as a cyclizing agent. Key steps include:

  • Mixing 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in anhydrous conditions (similar to ).
  • Refluxing in a polar aprotic solvent (e.g., DMF) at 90–100°C for 3–6 hours (see ).
  • Adjusting pH to 8–9 with ammonia to precipitate the product.
    Yield optimization strategies:
  • Use excess α-haloketone (1.2–1.5 equiv.) to drive the reaction.
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).
  • Purify via recrystallization from DMSO/water (2:1) to remove unreacted starting materials .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer: Critical techniques include:

  • ¹H/¹³C NMR :
    • Aromatic protons (δ 7.2–8.5 ppm) for nitrophenyl (deshielded due to -NO₂) and chlorophenyl groups.
    • Thiazole C2-amine proton at δ 6.8–7.1 ppm (broad singlet, exchangeable with D₂O).
  • UV-Vis : Strong absorbance near 320–350 nm (π→π* transitions in nitroaromatic systems) ().
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 346 (C₁₅H₁₀ClN₃O₂S).
  • FTIR : Stretching vibrations for C=N (1630–1650 cm⁻¹), NO₂ (1520 and 1350 cm⁻¹), and C-Cl (750 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological potential?

Methodological Answer: Initial screens should focus on cytotoxicity and target-specific activity:

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria ().
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations ().
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or HIV-1 protease) using fluorogenic substrates (analogous to ). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in thiazol-2-amine derivatives, and what intermolecular interactions are critical for crystal packing?

Methodological Answer: X-ray crystallography confirms molecular conformation and non-covalent interactions:

  • Sample Preparation : Grow single crystals via vapor diffusion (e.g., DMSO/ethanol at 4°C).
  • Key Parameters :
    • Dihedral angles between thiazole and aryl rings (e.g., 4.4° in ).
    • Intramolecular H-bonds (e.g., N–H⋯N between amine and thiazole nitrogen).
    • π-π stacking (3.5–4.0 Å distances between nitroaryl and chlorophenyl groups).
  • Disorder Handling : Refine split positions using SHELXL (). Report R-factor <0.08 for high reliability .

Q. What computational methods predict the compound’s electronic properties, and how do substituents like nitro groups influence reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to:
    • Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.
    • Calculate HOMO-LUMO gaps (nitro groups lower LUMO, enhancing electron affinity).
  • Molecular Docking : AutoDock Vina to simulate binding to targets (e.g., kinases). Nitro groups may form H-bonds with Arg/Lys residues.
  • MD Simulations : GROMACS to assess stability in aqueous solution (TIP3P water model). Nitro groups increase solubility but may reduce membrane permeability .

Q. How can researchers address discrepancies in biological activity data across studies on similar thiazole derivatives?

Methodological Answer:

  • Source Analysis : Verify compound purity (HPLC ≥95%) and stereochemistry (circular dichroism if chiral).
  • Assay Standardization : Replicate protocols (e.g., ATP concentration in kinase assays).
  • SAR Studies : Systematically modify substituents (e.g., replace -NO₂ with -CF₃) to isolate activity contributors ().
  • Meta-Analysis : Use tools like RevMan to compare IC₅₀ values across publications, accounting for cell line variability .

Q. What strategies improve the compound’s solubility and metabolic stability without altering core pharmacophores?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate ester at amine) to enhance solubility.
  • Salt Formation : Use HCl or sodium salts ().
  • Cytochrome P450 Avoidance : Replace -Cl with -F (smaller, less reactive) or add methyl groups to block metabolic sites.
  • Co-Crystallization : Use cyclodextrins or PEG-based co-solvents () .

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